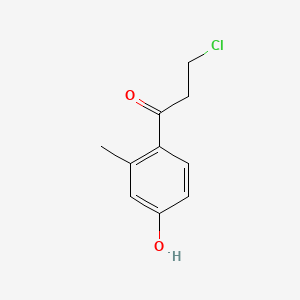
Propiophenone, 3-chloro-4'-hydroxy-2'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of a phenyl group attached to a propiophenone backbone, with additional substituents including a chlorine atom at the 3-position, a hydroxyl group at the 4’-position, and a methyl group at the 2’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting propiophenone can then be further modified through chlorination, hydroxylation, and methylation reactions to introduce the desired substituents .
Industrial Production Methods
In industrial settings, the production of this compound may involve the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at elevated temperatures (450-550°C). This method allows for the efficient production of propiophenone derivatives on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of propiophenone, 3-chloro-4’-hydroxy-2’-methyl- involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- can be compared with other similar compounds such as:
Acetophenone: Lacks the additional substituents present in propiophenone derivatives.
Butyrophenone: Contains a longer alkyl chain compared to propiophenone.
Hydroxypropiophenone: Similar structure but without the chlorine and methyl substituents.
Propriétés
Numéro CAS |
7182-41-4 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
3-chloro-1-(4-hydroxy-2-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-7-6-8(12)2-3-9(7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3 |
Clé InChI |
RJRDUQRZKQFIOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
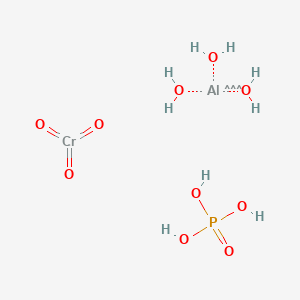

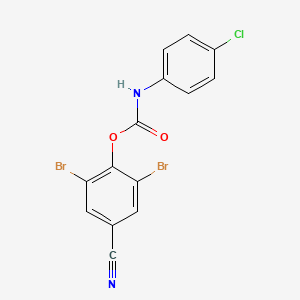
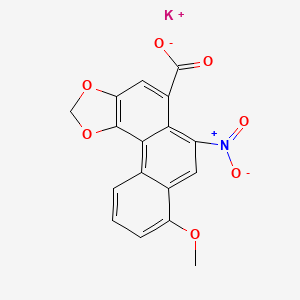
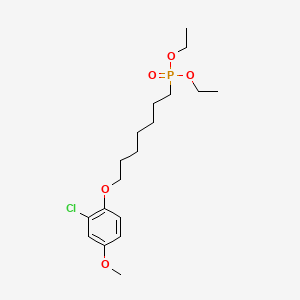
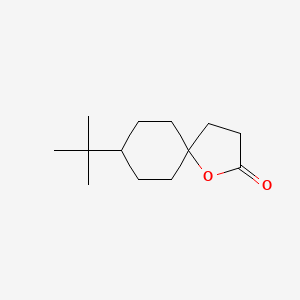



![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
